

# Application Note: Determination of Pyridate Residues in Agricultural Crops

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## Compound of Interest

Compound Name: Pyridate

Cat. No.: B1679944

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## Abstract

This application note provides a detailed protocol for the analysis of **Pyridate** and its related residues in various agricultural commodities. **Pyridate** is a post-emergence herbicide, and for regulatory purposes, its residue definition often includes the parent compound, its primary hydrolysis metabolite Pyridafol ( CL 9673 ), and hydrolysable conjugates of Pyridafol.[1][2] This protocol synthesizes modern analytical practices, primarily focusing on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3] An optional alkaline hydrolysis step is included to ensure the determination of the total **Pyridate** residue.[1][2] The method is applicable to a wide range of crop matrices, including cereals, fruits, and vegetables.[3][4]

## Introduction

**Pyridate** is a selective herbicide used for the control of broadleaf weeds in various crops.[2] Within the plant, **Pyridate** is hydrolyzed to its active component, Pyridafol.[2] Due to the presence of **Pyridate**, its metabolite Pyridafol, and potential conjugates, a robust analytical method is required to accurately quantify the total residue for monitoring and regulatory compliance. The QuEChERS method has been widely adopted for pesticide residue analysis due to its simplicity, speed, and effectiveness.[1][5] Coupled with the high selectivity and sensitivity of LC-MS/MS, this approach allows for reliable determination of **Pyridate** residues at low levels.[3][6]

## Experimental Protocol

This protocol is a comprehensive guide for the extraction and analysis of total **Pyridate** residues, expressed as Pyridafol.

### 1. Sample Preparation and Homogenization

1.1. Obtain a representative laboratory sample of the agricultural commodity.[7] 1.2.

Comminute and homogenize the entire sample using a food processor or blender. For low-moisture commodities, it may be necessary to add a small amount of water to achieve a homogeneous mixture.[8] 1.3. Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.[1]

### 2. Extraction and Hydrolysis (QuEChERS-based)

This procedure incorporates an alkaline hydrolysis step to convert **Pyridate** and its conjugates to Pyridafol.[1][2]

2.1. Weigh 10 g ( $\pm$  0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. 2.2. Add 10 mL of acetonitrile. 2.3. Add an appropriate volume of an alkaline solution (e.g., sodium hydroxide) to raise the pH and facilitate hydrolysis. The exact concentration and volume should be optimized, but a final pH around 11-12 is often effective.[2] 2.4. Add the QuEChERS extraction salts (e.g., EN 15662 formulation: 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). 2.5. Immediately cap the tube and shake vigorously for 1 minute. 2.6. Centrifuge the tube at  $\geq$ 3000 rpm for 5 minutes.[9]

### 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Note: It has been observed that the acidic metabolite Pyridafol can experience losses during d-SPE cleanup with Primary-Secondary Amine (PSA) sorbent.[2] Therefore, for the analysis of total **Pyridate** as Pyridafol, it is recommended to either skip the PSA cleanup step or use an alternative sorbent that does not interact with the analyte.

3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing an appropriate sorbent mixture (e.g., MgSO<sub>4</sub> and a sorbent like Z-SEP or C18, avoiding PSA).[3] 3.2. Vortex the tube for 30 seconds. 3.3. Centrifuge at a high speed (e.g.,

>10,000 rpm) for 2 minutes. 3.4. The resulting supernatant is the final extract for LC-MS/MS analysis.

#### 4. LC-MS/MS Analysis

4.1. Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer. 4.2. LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5  $\mu$ m particle size) is suitable for separation.[\[10\]](#) 4.3. Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.[\[10\]](#) 4.4. Injection Volume: 5-20  $\mu$ L.[\[10\]](#) 4.5. MS/MS Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[\[3\]](#) Specific precursor-to-product ion transitions for Pyridafol must be optimized.

#### 5. Quantification

Quantification should be performed using a matrix-matched calibration curve to compensate for matrix effects. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.

## Quantitative Data Summary

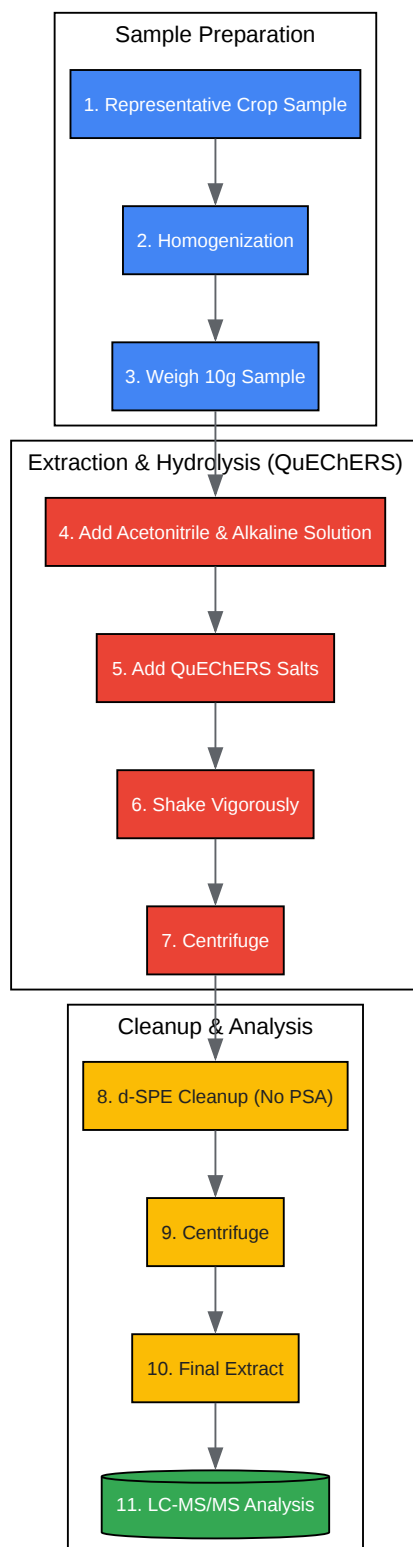
The following table summarizes typical performance data for **Pyridate** residue analysis from various studies.

Analytical Method	Crop Matrix	Analyte(s)	LOQ (mg/kg)	Recovery (%)	Reference
LC-MS/MS	Brown Rice, Soybean, Potato, Pepper, Mandarin	Pyridate, Quizalofop-ethyl, Cyhalofop-butyl	0.01	70-120	<a href="#">[3]</a>
HPLC-UV	Cereals	Pyridate and metabolites	0.03	Not Specified	<a href="#">[4]</a> <a href="#">[11]</a>
LC-MS/MS	Cucumber	Pyridate and Pyridafol	Not Specified	Quantitative without PSA cleanup	<a href="#">[2]</a>
HPLC	Soil	Pyridate, CL-9673, CL-9673-O-Methyl	0.02	Not Specified	<a href="#">[12]</a>

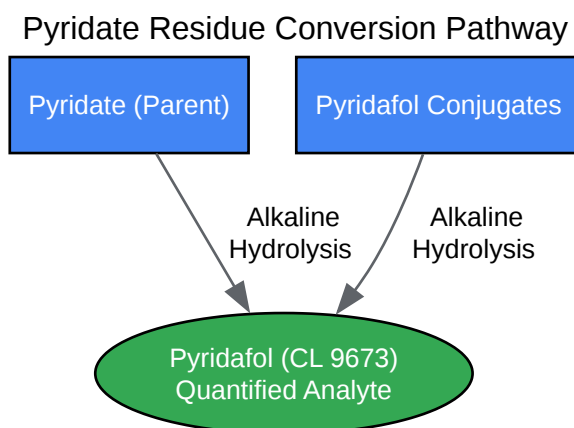
## Visualizations

The following diagrams illustrate the key workflows in the **Pyridate** residue analysis protocol.

## Workflow for Pyridate Residue Analysis

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Caption: General workflow for sample preparation and analysis.



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Caption: Conversion of residues to the target analyte.

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